molecular formula C13H16Cl2O3S B2654269 5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride CAS No. 1545142-79-7

5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2654269
CAS No.: 1545142-79-7
M. Wt: 323.23
InChI Key: VTUSJTIGZRGXLK-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1545142-79-7 . It has a molecular weight of 323.24 and its IUPAC name is 5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16Cl2O3S/c14-11-6-7-12(13(8-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Acid-catalyzed Hydrolysis and Racemization Studies

Research on methoxymethyl phenyl sulfoxides, closely related to the sulfonyl chloride family, has revealed insights into the acid-catalyzed hydrolysis processes without concomitant racemization. These studies highlight the formation of S-phenyl benzenethiosulfinate from a primary product, benzenesulfenic acid, and show how the reaction kinetics are influenced by the presence of chloride and bromide ions, underscoring the critical role of halide ions in accelerating these chemical transformations (Okuyama, Toyoda, & Fueno, 1990).

Facile Synthesis of Sulfonyl Chlorides

A significant contribution to the field is the development of a new and facile synthesis method for several benzenesulfonyl and arylmethanesulfonyl chlorides. This method involves the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides, demonstrating an efficient pathway to synthesize functionalized sulfides (Kim, Ko, & Kim, 1992).

Catalytic Sulfonyloxylactonization

An innovative catalytic method for sulfonyloxylactonization of alkenoic acids has been reported, utilizing (diacetoxyiodo)benzene as a recyclable catalyst. This process effects the cyclization of alkenoic acids, yielding sulfonyloxylactones in good yields, showcasing a novel application of sulfonyl chlorides in synthesizing cyclic organic compounds (Yan, Wang, Yang, & He, 2009).

Chemical Derivatives and Herbicide Potential

Research into chlorohydroxybenzenesulfonyl derivatives has explored their potential as herbicides, alongside their synthesis and spectral characteristics. Such studies provide a foundation for the development of new compounds with possible applications in agriculture (Cremlyn & Cronje, 1979).

Friedel-Crafts Sulfonylation

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reaction represents a novel approach to this classic synthesis method. The study showcases the enhanced reactivity and yield of diaryl sulfones when ionic liquids are employed as both the reaction media and the Lewis acid catalyst (Nara, Harjani, & Salunkhe, 2001).

Properties

IUPAC Name

5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O3S/c14-11-6-7-12(13(8-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUSJTIGZRGXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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